Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Vue d'ensemble

Description

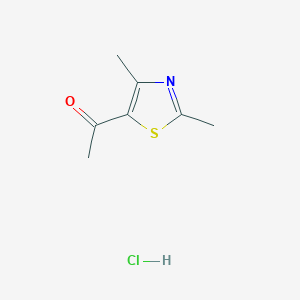

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol. It is also known by other names such as 2,4-Dimethyl-5-acetylthiazole hydrochloride . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Méthodes De Préparation

The synthesis of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride typically involves the reaction of 2,4-dimethylthiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the acetylation process. The resulting product is then purified and converted to its hydrochloride salt form .

Analyse Des Réactions Chimiques

Substitution Reactions

The thiazole ring in this compound undergoes electrophilic substitution at reactive positions, particularly at the carbon adjacent to the sulfur atom. For example:

These reactions typically proceed via nucleophilic attack on the acetyl carbonyl group or electrophilic substitution on the thiazole ring. The presence of methyl groups at positions 2 and 4 directs substitution to the 5-position, enhancing regioselectivity .

Condensation Reactions

The acetyl group participates in condensation reactions with nitrogen nucleophiles. For instance:

These reactions exploit the electrophilic nature of the ketone group, forming Schiff bases or thiocarbazones with applications in medicinal chemistry .

Multicomponent Reactions (MCRs)

The compound serves as a key intermediate in one-pot syntheses of bioactive thiazole hybrids:

MCRs leverage the compound’s dual reactivity (thiazole ring and acetyl group) to generate structurally complex molecules with enhanced biological activity .

Mechanistic Insights

-

Thiazole Ring Reactivity : The sulfur atom stabilizes intermediates via resonance, facilitating electrophilic substitution.

-

Acetyl Group Reactivity : The carbonyl group acts as an electrophile, reacting with amines or hydrazines to form imines or hydrazones.

-

Steric Effects : Methyl groups at positions 2 and 4 hinder substitution at adjacent sites, directing reactivity to the 5-position .

Applications De Recherche Scientifique

Chemistry

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride serves as an important intermediate in the synthesis of diverse organic compounds. Its unique thiazole ring structure enables various reactions including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Conversion of the carbonyl group to an alcohol.

- Substitution : Electrophilic substitution reactions on the thiazole ring.

Biology

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains by inhibiting enzyme systems critical for microbial growth.

- Antifungal Activity : The compound has been evaluated for its potential antifungal effects, contributing to the development of new antifungal agents.

Medicine

Ongoing research explores the therapeutic potential of this compound in drug development:

- Anticancer Research : It has been investigated for cytotoxic effects against cancer cell lines. For instance, derivatives of thiazole have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Mechanism of Action : The interaction with specific enzymes and receptors can modulate biological pathways critical for disease treatment.

Flavor and Fragrance Industry

Due to its distinctive aroma reminiscent of roasted meat, Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- is utilized in the production of flavors and fragrances. Its incorporation into food products enhances sensory profiles and consumer appeal.

Agricultural Applications

The compound's biological activities suggest potential applications in agriculture as a natural pesticide or fungicide. Its ability to inhibit microbial growth can be leveraged to protect crops from fungal infections.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Effects/Outcomes |

|---|---|---|

| Chemistry | Synthesis intermediate | Facilitates diverse organic reactions |

| Biology | Antimicrobial and antifungal research | Inhibition of microbial growth |

| Medicine | Drug development (anticancer) | Cytotoxicity against cancer cell lines |

| Industry | Flavor and fragrance production | Enhances sensory profiles in food products |

| Agriculture | Potential pesticide/fungicide | Protects crops from fungal infections |

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives including Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- for their cytotoxic effects on human cancer cell lines such as HT29 and A549. The results indicated that certain derivatives exhibited IC50 values ranging from 10–30 μM, demonstrating significant selectivity towards specific cell lines .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of Ethanone derivatives showed effective inhibition against Gram-positive bacteria. The mechanism involved disruption of bacterial enzyme systems crucial for survival .

Mécanisme D'action

The mechanism of action of Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparaison Avec Des Composés Similaires

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride can be compared with similar compounds such as:

2,4-Dimethyl-5-acetylthiazole: Similar structure but without the hydrochloride group.

5-Acetyl-2,4-dimethylthiazole: Another name for the same compound in its base form.

Thiazole, 5-acetyl-2,4-dimethyl: Another structural isomer with similar properties. The uniqueness of this compound lies in its specific interactions and applications in various fields.

Activité Biologique

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, which is crucial for its pharmacological effects. The compound's structure allows it to act as an intermediate in the synthesis of other organic compounds and flavors in the food industry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- has also shown promising antioxidant activity . Studies have indicated that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using the DPPH assay, yielding an IC50 value of approximately 50 µg/mL.

Anticancer Potential

The anticancer activity of Ethanone has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across these cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on thiazole derivatives similar to Ethanone. It was found that modifications on the thiazole ring significantly influence biological activity. For instance:

- The presence of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.

- Compounds with methyl substitutions demonstrated increased potency against cancer cells due to better interaction with target proteins involved in cell proliferation .

The mechanism by which Ethanone exerts its biological effects involves interaction with specific molecular targets. The thiazole ring can modulate enzyme activities and receptor functions, leading to various pharmacological outcomes:

Propriétés

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTJKCIOSUDCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497887 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88323-87-9 | |

| Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.